N-[(4-methylphenyl)methyl]-2-nitrobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-11-6-8-12(9-7-11)10-15-21(19,20)14-5-3-2-4-13(14)16(17)18/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOAHUSDUICPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332994 | |
| Record name | N-[(4-methylphenyl)methyl]-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801103 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349398-19-2 | |
| Record name | N-[(4-methylphenyl)methyl]-2-nitrobenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-2-nitrobenzenesulfonamide typically involves the nitration of a benzene derivative followed by sulfonation and subsequent substitution reactions. One common method includes:
Substitution: The final step involves the substitution of the sulfonyl chloride intermediate with 4-methylbenzylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Reduction: Formation of N-(4-methylbenzyl)-2-aminobenzenesulfonamide.
Oxidation: Formation of N-(4-carboxybenzyl)-2-nitrobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-[(4-methylphenyl)methyl]-2-nitrobenzenesulfonamide is primarily investigated for its potential as an antimicrobial agent. The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting bacterial enzymes involved in folic acid synthesis, which is crucial for bacterial growth .
Case Study: Antimicrobial Efficacy
- Objective: Evaluate effectiveness against bacterial strains.
- Findings: Minimum inhibitory concentrations (MIC) ranged from 8 to 16 µg/mL against MRSA and E. coli, indicating significant antimicrobial activity.
Research has shown that this compound exhibits various biological activities, including:
- Antimalarial Properties: Inhibition of carbonic anhydrase in Plasmodium falciparum suggests potential use in antimalarial therapies.
- Anti-inflammatory Effects: Reduction of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages was observed at concentrations as low as 5 µM .
Biological Activity Overview:
| Activity Type | Mechanism | Observed Effects |
|---|---|---|
| Antimicrobial | Inhibition of folic acid synthesis | Effective against MRSA and E. coli |
| Antimalarial | Inhibition of carbonic anhydrase | Potential therapeutic applications |
| Anti-inflammatory | Modulation of cytokine production | Reduced inflammation in macrophages |
Industrial Applications
In addition to its medicinal uses, this compound is utilized in the production of specialty chemicals, dyes, and pigments due to its versatile chemical structure. Its unique functional groups allow for various chemical modifications, making it valuable in industrial formulations .
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-2-nitrobenzenesulfonamide involves its interaction with biological targets, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features and properties of N-[(4-methylphenyl)methyl]-2-nitrobenzenesulfonamide and related sulfonamide derivatives:
Key Observations:
Electronic Effects :
- Electron-donating groups (e.g., 4-methyl, 4-methoxy) on the benzyl moiety increase solubility in organic solvents and reduce sulfonamide acidity.
- Electron-withdrawing groups (e.g., 4-fluoro, 2-nitro) enhance acidity (pKa ~8–10), favoring deprotonation in basic media .
Crystallinity and Hydrogen Bonding :
- Compounds with nitro groups (e.g., 2-nitrobenzenesulfonamides) exhibit strong intermolecular hydrogen bonds (N–H⋯O, O–H⋯O), leading to higher melting points and crystalline structures .
Biological Relevance :
Biological Activity
N-[(4-methylphenyl)methyl]-2-nitrobenzenesulfonamide, a compound characterized by its sulfonamide and nitro functional groups, has garnered attention in recent research for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in therapeutic contexts.
Chemical Structure and Properties
This compound can be described as follows:
- Molecular Formula : C14H15N3O4S
- Molecular Weight : 317.35 g/mol
- Appearance : Off-white powder
- Solubility : Soluble in organic solvents (e.g., DMSO) but insoluble in water.
- Melting Point : Approximately 200 °C
The presence of both the nitro and sulfonamide groups contributes to its unique reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase, an enzyme crucial for various physiological processes, including respiration and acid-base balance. This inhibition can lead to potential applications in treating conditions like glaucoma and edema .
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial properties against multidrug-resistant (MDR) pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with intracellular processes .
- Anti-inflammatory Effects : Research indicates that sulfonamides can modulate inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties as well .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial potency of this compound against various bacterial strains, including MRSA and E. coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL, indicating significant effectiveness against these pathogens.
- Carbonic Anhydrase Inhibition : In a targeted study on Plasmodium falciparum, the compound was shown to inhibit carbonic anhydrase activity, suggesting potential applications in antimalarial therapies. The inhibition mechanism was linked to the structural characteristics of the sulfonamide group .
- Inflammation Models : In vitro studies using lipopolysaccharide-stimulated RAW264.7 macrophages demonstrated that this compound could significantly reduce the production of pro-inflammatory cytokines at concentrations as low as 5 µM .
Q & A
Basic: What are the optimal synthetic routes for N-[(4-methylphenyl)methyl]-2-nitrobenzenesulfonamide?
Methodological Answer:
The synthesis typically involves a two-step sulfonylation reaction. First, 2-nitrobenzenesulfonyl chloride reacts with 4-methylbenzylamine in a nucleophilic substitution under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. The reaction is carried out in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the crude product, which is recrystallized from ethanol to achieve >95% purity . Key parameters:
- Molar ratio : 1:1.2 (amine:sulfonyl chloride)
- Reaction time : 4–6 hours at room temperature
- Yield : 65–75%
Basic: How is the compound characterized for structural confirmation?
Methodological Answer:
Structural validation employs:
- X-ray crystallography : Single-crystal analysis (e.g., orthorhombic system, space group P2₁2₁2₁) confirms bond lengths (e.g., S–N = 1.62 Å, C–NO₂ = 1.48 Å) and torsion angles .
- NMR spectroscopy :
- ¹H NMR (CDCl₃): δ 7.8–8.1 (m, aromatic protons), δ 4.3 (s, CH₂), δ 2.4 (s, CH₃).
- ¹³C NMR : δ 145.2 (SO₂), δ 138.5 (NO₂), δ 21.1 (CH₃) .
- FT-IR : Peaks at 1350 cm⁻¹ (asymmetric SO₂ stretch) and 1530 cm⁻¹ (NO₂ symmetric stretch) .
Advanced: How can computational models predict the reactivity of the nitro and sulfonamide groups?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:
- Nitro group : Electron-withdrawing nature reduces electron density at the sulfonamide sulfur, increasing electrophilicity.
- Sulfonamide NH : Calculated pKa ≈ 9.2, indicating moderate acidity for hydrogen-bonding interactions .
Software : Gaussian 16 or ORCA.
Validation : Compare computed IR spectra (e.g., NO₂ stretching frequencies) with experimental data to refine parameters .
Advanced: How to resolve discrepancies between spectroscopic data and crystallographic results?
Methodological Answer:
Discrepancies (e.g., bond length variations in NMR vs. X-ray) require:
Dynamic effects analysis : NMR captures time-averaged conformers, while crystallography shows static structures. Use variable-temperature NMR to probe conformational flexibility.
Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) that may distort solid-state vs. solution structures .
Multi-technique validation : Cross-check with Raman spectroscopy or mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .
Basic: What solvents and conditions are suitable for recrystallization?
Methodological Answer:
Optimal recrystallization solvents are selected based on solubility tests:
- Ethanol : High solubility at boiling point (78°C), low solubility at 0–4°C.
- Ethyl acetate/hexane : Gradient crystallization for high-purity crystals.
Procedure : Dissolve 1 g crude product in 10 mL hot ethanol, filter through Celite®, and cool to −20°C for 12 hours. Yield: 80–85% .
Advanced: What strategies optimize sulfonamide stability under catalytic conditions?
Methodological Answer:
For catalytic applications (e.g., Suzuki coupling):
- Protection of NH : Use Boc or Fmoc groups to prevent deprotonation.
- Ligand design : Introduce steric hindrance (e.g., 2,6-diisopropylphenyl) to shield the sulfonamide moiety.
- pH control : Maintain reaction pH > 7 to avoid acid-catalyzed decomposition .
Case study : Pd-catalyzed cross-coupling yields drop from 85% to 40% without NH protection .
Basic: What safety precautions are required during synthesis?
Methodological Answer:
- Nitro group hazards : Potential explosive decomposition above 200°C. Use small batches and avoid open flames.
- Sulfonyl chloride handling : Work in a fume hood with nitrile gloves; quench excess reagent with ice-cold NaHCO₃.
- Waste disposal : Neutralize acidic byproducts with CaCO₃ before disposal .
Advanced: How to analyze intermolecular interactions in crystal packing?
Methodological Answer:
Use Mercury software to analyze X-ray
- Hydrogen bonds : N–H⋯O (2.8–3.0 Å) between sulfonamide NH and nitro O.
- π-π stacking : Centroid distances of 3.6–3.8 Å between aromatic rings .
Table 1 : Key interaction metrics from :
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N–H⋯O | 2.85 | 165 |
| C–H⋯O | 3.12 | 145 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
